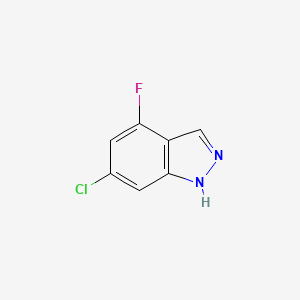

6-Chloro-4-fluoro-1H-indazole

描述

Significance of Indazole Scaffolds in Modern Chemistry and Biology

The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of new drugs and functional materials. tandfonline.comresearchgate.net Its structural features, including planarity and the capacity for diverse functionalization, allow for the creation of a vast library of derivatives with a wide array of biological and pharmaceutical properties. researchgate.net

Versatility of Indazole Derivatives in Diverse Research Fields

Indazole derivatives are not confined to a single area of research; their applications are remarkably broad. pnrjournal.comnih.gov In medicinal chemistry, they are integral to the synthesis of compounds targeting a spectrum of diseases, including cancer, inflammation, and neurological disorders. tandfonline.comnih.gov Beyond pharmaceuticals, their unique electronic and photophysical properties have led to their use in material science, particularly in the development of organic electronics and dye-sensitized solar cells. smolecule.comossila.com The versatility of the indazole scaffold makes it a subject of continuous interest in both academic and industrial research. tandfonline.compnrjournal.comnih.gov

Prevalence in Bioactive Molecules and Pharmacophores

The indazole nucleus is a key component in numerous FDA-approved drugs, underscoring its pharmacological importance. pnrjournal.com For instance, drugs like Axitinib and Pazopanib, used in cancer therapy, and Granisetron, an antiemetic, all feature the indazole core. pnrjournal.com This prevalence is due to the scaffold's ability to interact with various biological targets, often acting as a surrogate for other important structures like indole. pnrjournal.com The indazole motif is recognized as a pharmacophore, a molecular framework responsible for a drug's biological activity, and is a foundational element in the design of new therapeutic agents. pnrjournal.comnih.gov

Rationale for Investigating Halogenated Indazoles, with a Focus on 6-Chloro-4-fluoro-1H-indazole

The strategic placement of halogen atoms onto the indazole scaffold can dramatically alter a molecule's properties. This has led to a surge of interest in halogenated indazoles, with this compound being a compound of particular interest.

Impact of Halogen Substitutions (Chloro and Fluoro) on Molecular Properties and Reactivity

The introduction of chlorine and fluorine atoms into the indazole structure has profound effects on its electronic and steric characteristics. Halogens are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the electron-withdrawing nature of chlorine and fluorine can affect the electron density distribution within the indazole ring, influencing its reactivity in chemical reactions such as nucleophilic aromatic substitution. smolecule.com The specific positioning of these halogens, as seen in this compound, can lead to unique reactivity patterns and biological activities.

Specific Research Interest in this compound as a Distinct Chemical Entity

This compound has garnered attention as a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. evitachem.com Its distinct substitution pattern offers a unique combination of electronic and steric properties that researchers can exploit. The presence of both chloro and fluoro groups provides multiple sites for further chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological effects. smolecule.comevitachem.com The specific arrangement of these halogens in this compound makes it a unique tool for developing new compounds with potential therapeutic applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMDFRHPVLKHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646410 | |

| Record name | 6-Chloro-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-29-6 | |

| Record name | 6-Chloro-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 4 Fluoro 1h Indazole and Its Analogs

Evolution of Indazole Synthesis Approaches

The construction of the 1H-indazole core has been approached through various synthetic strategies over the years, with methods evolving to offer greater efficiency, substrate scope, and control over substitution patterns.

Historically, the synthesis of the 1H-indazole ring system relied on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These classical methods, while foundational, often required harsh conditions or involved multi-step procedures.

Key classical strategies include:

Jacobsen Indazole Synthesis: This method involves the N-nitrosation of o-toluidine derivatives followed by cyclization. researchgate.net

Diazotization of o-Alkylanilines: The diazotization of anilines bearing an ortho-alkyl group, followed by intramolecular cyclization, is a well-established route to the indazole core. researchgate.netnih.gov

Condensation and Cyclization: Reactions involving the condensation of hydrazines with ortho-haloaryl aldehydes or ketones, followed by cyclization, represent another significant classical pathway. nih.gov

These methods were pivotal in the early exploration of indazole chemistry, though they sometimes suffered from limitations regarding functional group tolerance and regioselectivity.

Contemporary synthetic chemistry has introduced a host of sophisticated techniques that allow for the precise and controlled introduction of functional groups onto the indazole scaffold. These modern strategies often employ transition-metal catalysis to achieve high regioselectivity and efficiency.

Prominent modern approaches include:

Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy enables the direct modification of C-H bonds on the indazole ring, offering an atom-economical way to introduce new substituents. nih.gov Catalysts based on rhodium, palladium, and copper have been extensively used for C-H activation and subsequent annulation or coupling reactions. nih.govresearchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are routinely used to functionalize pre-formed halo-indazoles, allowing for the construction of complex derivatives.

[3+2] Cycloaddition Reactions: The annulation of arynes with diazo compounds or their precursors, such as N-tosylhydrazones, provides a direct route to the indazole skeleton under mild conditions. organic-chemistry.orgjocpr.com

Silver-Mediated C-H Amination: An intramolecular oxidative C-H amination mediated by silver(I) has been shown to be an effective method for constructing the 1H-indazole ring. nih.gov

These modern techniques have significantly expanded the toolkit for chemists, enabling the synthesis of a diverse array of functionalized indazoles that were previously difficult to access. nih.gov

Targeted Synthesis of 6-Chloro-4-fluoro-1H-indazole

The synthesis of the specifically substituted this compound can be achieved through targeted pathways that utilize modern synthetic principles, often starting from readily available halogenated precursors.

A particularly straightforward and attractive method for synthesizing 1H-indazoles involves the condensation of o-fluorobenzaldehydes with hydrazines. clockss.org This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the hydrazine displaces the ortho-fluorine atom after initial condensation with the aldehyde, leading to ring closure.

A continuous-flow synthesis for a close analog, 6-bromo-4-fluoro-1H-indazole, has been developed, highlighting the efficiency of this approach. The reaction of 4-bromo-2,6-difluorobenzaldehyde with tert-butyl carbazate was optimized under flow conditions to achieve a high yield. clockss.org This methodology is directly applicable to the synthesis of the 6-chloro analog. The use of O-methyloximes of o-fluorobenzaldehydes can also be employed to prevent competitive Wolff-Kishner reduction, a common side reaction in direct preparations from aldehydes. nih.govacs.org

Table 1: Synthesis of Halogenated 4-Fluoro-1H-Indazoles from o-Fluorobenzaldehydes

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2,6-difluorobenzaldehyde | tert-Butyl carbazate | Continuous-flow, 200°C | 6-Bromo-4-fluoro-1H-indazole | >85% | clockss.org |

| 2,6-Difluorobenzaldehyde | Hydrazine hydrate | NMP, 100-120°C | 4-Fluoro-1H-indazole | Good | researchgate.net |

NMP: N-Methyl-2-pyrrolidone

An alternative strategy for constructing substituted indazoles involves multi-step sequences starting from halogenated anilines. These routes provide flexibility in introducing the desired substitution pattern. A synthesis of 5-bromo-4-fluoro-1H-indazole, an isomer of the target compound, demonstrates this approach. The synthesis starts from 3-fluoro-2-methylaniline and proceeds through three main steps: bromination, ring closure, and deprotection. google.com A similar pathway can be envisioned for the 6-chloro isomer starting from a corresponding chlorinated aniline.

Synthetic Sequence for a Halogenated 4-Fluoro-1H-Indazole Analog: google.com

Bromination: 3-Fluoro-2-methylaniline is treated with N-bromosuccinimide (NBS) in acetonitrile to yield 2-bromo-6-fluoro-3-methylaniline.

Ring Closure/Cyclization: The resulting aniline undergoes a diazotization and cyclization reaction. This is often achieved using a nitrite source like isoamyl nitrite in an acidic medium, which forms the indazole ring. In this specific patented method, the intermediate is acetylated and then cyclized.

Deprotection: If an acetyl protecting group is used on the indazole nitrogen during cyclization, it is subsequently removed, typically by hydrolysis with a base like potassium carbonate in methanol/water, to yield the final 1H-indazole product. google.com

An improved, large-scale synthesis of 4-chloro-1H-indazole also utilizes a halogenated aniline (3-chloro-2-methylaniline) as the starting material, employing acetylation, reaction with tert-butyl nitrite for cyclization, and subsequent hydrolysis. researchgate.net These multi-step methods, while longer, are often robust and suitable for producing specific isomers.

Advanced Synthetic Techniques Applicable to this compound

The synthesis of this compound and its further derivatization can benefit from advanced synthetic techniques that offer improvements in efficiency, safety, and environmental impact.

Continuous-Flow Chemistry: As demonstrated in the synthesis of the 6-bromo analog, flow chemistry offers significant advantages. clockss.org By using a heated, pressurized reactor, reactions can be performed at temperatures above the solvent's boiling point in a highly controlled and safe manner. This technique minimizes the handling of hazardous reagents like hydrazine at large scales and can improve reaction times and yields. clockss.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. This technique could be applied to the cyclization step in the synthesis from either o-fluorobenzaldehydes or halogenated anilines.

Late-Stage C-H Functionalization: Once the this compound core is synthesized, late-stage C-H functionalization could be employed to introduce additional complexity. Using transition-metal catalysts, it would be possible to selectively functionalize the remaining C-H bonds at the C-3, C-5, or C-7 positions, allowing for the rapid generation of a library of analogs for further research. This avoids the need for de novo synthesis for each new derivative.

These advanced methods represent the cutting edge of synthetic chemistry and hold significant potential for the efficient and versatile production of this compound and related compounds.

Continuous-Flow Synthesis for Enhanced Efficiency and Safety

Continuous-flow chemistry offers substantial advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. clockss.org By using microreactors, this technology provides superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. clockss.org

A notable application is the synthesis of 6-bromo-4-fluoro-1H-indazole, a close analog of the target compound, from 4-bromo-2,6-difluorobenzaldehyde and tert-butyl carbazate. clockss.org This process was optimized using a Box-Behnken design to investigate variables such as temperature, residence time, and reagent stoichiometry. clockss.org The continuous-flow setup allowed for the use of high temperatures, significantly accelerating the reaction while maintaining a high degree of control and safety. clockss.org Under optimized conditions, yields exceeding 85% were achieved for 6-bromo-4-fluoro-1H-indazole. clockss.org This demonstrates the potential of flow chemistry for the efficient and scalable production of halogenated 1H-indazoles. clockss.orgacs.org

| Parameter | Optimized Value |

|---|---|

| Reaction Temperature | High Temperature (Specific value optimized in study) |

| Residence Time | Optimized via Response Surface Methodology |

| Starting Materials | 4-bromo-2,6-difluorobenzaldehyde, tert-butyl carbazate |

| Yield | >85% |

Data sourced from a study on the continuous-flow synthesis of 1H-indazoles. clockss.org

Metal-Catalyzed and Metal-Free C-H Amination Routes

Direct C-H amination has emerged as a powerful tool for constructing the N-N bond of the indazole ring, offering an atom-economical alternative to traditional methods. nih.govacs.org These reactions can be broadly categorized into metal-catalyzed and metal-free approaches.

Metal-Catalyzed C-H Amination: Transition metals like rhodium and copper are frequently used to catalyze the intramolecular C-H amination of arylhydrazones or related precursors. nih.govnih.gov For instance, Rh(III)/Cu(II) catalytic systems have been successfully employed for the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to form 1H-indazoles. nih.gov Similarly, copper-catalyzed oxidative C–H amidation of phenyl-substituted arylhydrazones provides direct access to the indazole core. acs.org These methods often exhibit high efficiency and functional group tolerance. nih.gov

Metal-Free C-H Amination: To circumvent the cost and potential toxicity of transition metals, metal-free C-H amination protocols have been developed. nih.govnih.gov One such strategy involves the use of iodine in the presence of potassium iodide and sodium acetate to mediate the direct aryl C-H amination of ketone hydrazones. nih.gov Another approach employs [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to achieve the same transformation. nih.gov A general and practical regioselective C-H amination of 2H-indazoles has also been developed under transition-metal-free conditions, showcasing excellent functional group tolerance and providing C-N functionalized products in good to excellent yields. nih.gov Mechanistic studies suggest these transformations often proceed through a radical process. nih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a green and sustainable strategy for preparing indazole derivatives. nih.gov These methods avoid the need for chemical oxidants and often proceed under mild conditions. scispace.com Electrosynthesis can be used to construct the indazole ring itself or to functionalize it.

One innovative electrochemical method allows for the selective synthesis of 1H-indazoles or their corresponding N-oxides, with the outcome determined by the choice of cathode material. nih.gov Using a reticulated vitreous carbon cathode favors the formation of 1H-indazole N-oxides, while a zinc cathode leads to deoxygenation to the 1H-indazole. nih.gov This approach is notable for its broad substrate scope, tolerating both electron-rich and electron-poor functionalities, and its applicability to the late-stage functionalization of bioactive molecules. nih.gov Further studies have shown that indazoles bearing an electron-withdrawing group at the 2-position can be electrochemically reduced to the corresponding indazolines. scispace.com

| Cathode Material | Primary Product | Mechanism |

|---|---|---|

| Reticulated Vitreous Carbon | 1H-Indazole N-Oxide | Selective Oxidation |

| Zinc (Zn) | 1H-Indazole | Cathodic Cleavage of N-O bond (Paired Electrolysis) |

Data sourced from a study on the selective electrochemical synthesis of 1H-indazoles and their N-oxides. nih.gov

Derivatization Strategies of the this compound Scaffold

Functionalization of the pre-formed indazole core is crucial for exploring structure-activity relationships. Key strategies focus on derivatization at the nitrogen atoms and the C3 position.

C3-Functionalization for Quaternary Chiral Centers

Direct functionalization at the C3 position of indazoles is less common compared to reactions at the more nucleophilic N1 and N2 positions. mit.edunih.gov A significant advancement in this area is the use of copper hydride (CuH) catalysis to introduce C3-substituents with a quaternary chiral center. mit.eduacs.org

This method employs an "umpolung" strategy, where an electrophilic N-(benzoyloxy)indazole is used as the substrate instead of the typically nucleophilic indazole. mit.edu The reaction is a highly C3-selective allylation using 1,1-disubstituted allenes as coupling partners. mit.edu This process efficiently constructs challenging acyclic quaternary stereocenters at the C3-position with high levels of enantioselectivity. mit.edu DFT calculations indicate the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the high enantioselectivity observed. nih.gov The scope of the reaction is broad, tolerating various substituents on the phenyl ring of the allene partner, including fluoro, chloro, bromo, and trifluoromethyl groups. mit.edu

| Substituent on Allene Phenyl Ring | Tolerance |

|---|---|

| 4-methoxy | Well Tolerated |

| 2-fluoro | Well Tolerated |

| 4-bromo | Well Tolerated |

| 3-chloro | Well Tolerated |

| 4-trifluoromethyl | Well Tolerated |

Data sourced from a study on the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. mit.edu

Introduction of Carboxylic Acid Moieties (e.g., this compound-3-carboxylic acid)

Indazole-3-carboxylic acids are valuable intermediates for the synthesis of more complex molecules, such as carboxamides. derpharmachemica.com The synthesis of analogs like 7-chloro-1H-indazole-3-carboxylic acid can be achieved through various routes. One common strategy involves the cyclization of substituted anilines. For example, 2-fluoro-6-methyl-aniline can serve as a starting material to prepare 7-chloro-indazole-3-carboxylic acid. guidechem.com Another approach begins with a substituted nitrobenzene, such as 2-(3-fluoro-6-nitrobenzene) acetic acid, which undergoes catalytic hydrogenation and cyclization under acidic conditions to yield the desired indazole-3-carboxylic acid. guidechem.com These established routes provide a framework for the targeted synthesis of this compound-3-carboxylic acid.

Schiff Base Derivatives and their Synthesis from Indazolyl Amines

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone jocpr.comijper.org. This reaction typically involves nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product jocpr.com. The synthesis is often catalyzed by a small amount of acid jocpr.comijpbs.com.

In the context of indazole derivatives, indazolyl amines serve as the primary amine precursor for the formation of Schiff bases. For instance, 6-amino indazole can be reacted with various substituted aromatic aldehydes in a suitable solvent like methanol, with a catalytic amount of glacial acetic acid. The reaction mixture is typically refluxed for several hours to ensure completion jocpr.com. The general synthetic route involves the reaction of an amino-indazole with a substituted aldehyde, as illustrated below.

General Synthetic Scheme for Indazole Schiff Bases:

Where [Indazolyl]-NH2 represents an indazole moiety with a primary amine group (e.g., 6-amino-1H-indazole) and R-CHO is an aromatic aldehyde.

This methodology is versatile and allows for the creation of a diverse library of Schiff base derivatives by varying the substituents on the aromatic aldehyde jocpr.comjocpr.com. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization jocpr.comijper.org. Characterization of these compounds is typically performed using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry jocpr.com. The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum.

While the general synthesis is widely applicable, specific reaction conditions may be optimized for particular substrates, such as 6-Chloro-4-fluoro-1H-indazolyl amine, to achieve high yields and purity. The core principle remains the condensation of the primary amino group on the indazole ring with a selected carbonyl compound jocpr.comjocpr.com. These indazole-clubbed Schiff base derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities jocpr.comresearchgate.net.

Sulfonamide and Other Substitutions for Structure-Activity Relationship (SAR) Studies

The synthesis of sulfonamide derivatives and the strategic substitution at various positions of the indazole ring are crucial for conducting Structure-Activity Relationship (SAR) studies. These studies aim to understand how different chemical modifications affect the biological activity of the molecule, thereby guiding the design of more potent and selective compounds acs.orgnih.gov.

Indazole arylsulfonamides have been extensively studied, particularly as antagonists for chemokine receptors like CCR4 acs.orgnih.gov. The synthesis of these derivatives often involves reacting an amino-indazole with an appropriate arylsulfonyl chloride in the presence of a base like pyridine acs.orgmdpi.com.

A comprehensive SAR study on indazole arylsulfonamides revealed key insights into the requirements for potent antagonist activity acs.org:

Indazole Core Substitutions (C4, C5, C6, C7): The substitution pattern on the benzene portion of the indazole ring significantly influences activity. Methoxy- or hydroxyl-containing groups were found to be potent substituents at the C4 position. For positions C5, C6, and C7, only small groups were well-tolerated, with analogs substituted at C6 being generally preferred acs.org.

N3-Sulfonamide Group: The nature of the sulfonamide moiety attached to the N3 position of the pyrazole (B372694) ring is critical. Studies identified 5-chlorothiophene-2-sulfonamide as the most potent N3-substituent acs.org.

N1-Substituent: The group attached to the N1 position of the indazole ring also plays a vital role. Meta-substituted benzyl groups containing an α-amino-3-[(methylamino)acyl] group were identified as the most potent N1-substituents acs.org.

The synthesis of specific analogs, such as 6-fluoro derivatives, demonstrates the practical application of these synthetic strategies. For example, the synthesis of a 6-fluoro analog can begin with a substituted difluoroanisole, which is converted through several steps including formylation, oximation, and cyclization to form the core fluoro-indazole structure. Subsequent alkylation at the N1 position, reaction with a sulfonyl chloride, and further modifications yield the final target compound acs.org.

The data gathered from these systematic modifications allow for the construction of detailed SAR models. These models are invaluable in medicinal chemistry for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles researchgate.net.

Table of Research Findings on Indazole Sulfonamide SAR

| Position | Favorable Substituents | Impact on Activity | Reference |

|---|---|---|---|

| C4 | Methoxy, Hydroxyl | Potent activity | acs.org |

| C5, C7 | Small groups | Tolerated, but less preferred than C6 | acs.org |

| C6 | Small groups (e.g., Fluoro) | Preferred substitution site | acs.org |

| N3 | 5-chlorothiophene-2-sulfonamide | Most potent N3-substituent | acs.org |

| N1 | meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl] | Most potent N1-substituents | acs.org |

Advanced Spectroscopic Characterization and Quantum Chemical Computational Studies of 6 Chloro 4 Fluoro 1h Indazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For a substituted indazole like 6-Chloro-4-fluoro-1H-indazole, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information regarding the atomic connectivity and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For substituted indazoles, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the substitution pattern and distinguishing between potential isomers.

The structure of this compound features three aromatic protons (at positions 3, 5, and 7) and a proton on the nitrogen (N1). The chemical shifts and coupling patterns of these protons are highly informative. The proton at C3 typically appears as a singlet, while the protons on the benzene (B151609) ring, H-5 and H-7, exhibit splitting due to coupling with each other and with the fluorine atom at C4. The electronegative fluorine atom is expected to deshield the adjacent H-5 proton, shifting it downfield. Furthermore, the ¹⁹F nucleus will couple with nearby protons, introducing characteristic splitting patterns (J-coupling constants) that are invaluable for assignment.

Similarly, ¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The carbons directly bonded to the electronegative halogen atoms (C4 and C6) will experience significant shifts. Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using the B3LYP/6-311++G(d,p) level of theory, can provide a sound theoretical basis for the assignment of experimental NMR spectra by predicting chemical shieldings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| 1 | N-H | ~13.0 | br s | Broad singlet, chemical shift is solvent dependent. |

| 3 | C-H | ~8.1 | s | Singlet, characteristic of the H-3 proton in indazoles. |

| 5 | C-H | ~7.3 | d | Doublet due to coupling with fluorine at C4. |

| 7 | C-H | ~7.6 | d | Doublet due to coupling with fluorine at C4. |

| 3 | C | ~135 | - | - |

| 3a | C | ~122 | - | - |

| 4 | C-F | ~158 (d) | - | Large C-F coupling constant expected. |

| 5 | C | ~110 (d) | - | Smaller C-C-F coupling constant expected. |

| 6 | C-Cl | ~128 | - | - |

| 7 | C | ~115 | - | - |

| 7a | C | ~141 | - | - |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. science.gov For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific structural components.

Key expected vibrational modes include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the pyrazole (B372694) ring.

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of absorptions in the 1450-1650 cm⁻¹ region, often referred to as the fingerprint region, are characteristic of the aromatic indazole core.

C-F Stretch: A strong absorption band is expected in the 1000-1250 cm⁻¹ range, indicative of the carbon-fluorine bond.

C-Cl Stretch: A moderate to strong absorption band in the 600-800 cm⁻¹ region corresponds to the carbon-chlorine bond.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3300 | N-H stretch | Medium, Broad |

| 3000-3100 | Aromatic C-H stretch | Medium, Sharp |

| 1450-1650 | C=C and C=N ring stretch | Medium to Strong |

| 1000-1250 | C-F stretch | Strong |

| 600-800 | C-Cl stretch | Medium to Strong |

Quantum Chemical Computational Investigations

Quantum chemical calculations provide profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of molecular systems. sci-hub.se By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), it is possible to accurately optimize the ground-state geometry of this compound. nih.govsci-hub.secore.ac.uk These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing an ideal three-dimensional model of the molecule. The optimized structure confirms the planarity of the bicyclic indazole system and reveals the electronic influence of the halogen substituents on the ring geometry.

Table 3: Representative Calculated Geometric Parameters for a Substituted Indazole Ring

| Parameter | Typical Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.36 Å |

| N2-C3 Bond Length | 1.33 Å |

| C4-F Bond Length | 1.35 Å |

| C6-Cl Bond Length | 1.74 Å |

| N1-N2-C3 Bond Angle | 112° |

| C3a-C4-C5 Bond Angle | 119° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netemerginginvestigators.org

Table 4: Typical Frontier Orbital Energies for Halogenated Indazole Derivatives

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule, which is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials.

Red/Yellow: Regions of negative potential, which are electron-rich and represent likely sites for electrophilic attack. In this compound, these areas are expected around the electronegative nitrogen atom (N2) and the halogen atoms.

Blue: Regions of positive potential, which are electron-poor and represent likely sites for nucleophilic attack. The most positive region is anticipated around the acidic proton on the N1 nitrogen.

Green: Regions of neutral potential.

The MEP map provides a clear and intuitive guide to the reactivity of the molecule, highlighting the electron-rich and electron-deficient centers that govern its intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and identifying potential sites for electrophilic and nucleophilic attack. The calculation of effective atomic charges is crucial in understanding the electronic structure, dipole moment, molecular polarizability, and acidity-basicity of a molecular system.

A hypothetical Mulliken charge distribution for this compound would be expected to show negative charges on the electronegative nitrogen, fluorine, and chlorine atoms, while the carbon and hydrogen atoms would exhibit varying degrees of positive charge. The precise values would depend on the specific computational method and basis set employed.

Table 1: Hypothetical Mulliken Charge Distribution for this compound (Illustrative)

| Atom Number | Atom Type | Hypothetical Charge (a.u.) |

| 1 | N | -0.25 |

| 2 | N | -0.15 |

| 3 | C | +0.10 |

| 4 | C | +0.05 (bonded to F) |

| 5 | C | -0.05 |

| 6 | C | +0.08 (bonded to Cl) |

| 7 | C | -0.02 |

| 8 | C (bridgehead) | +0.12 |

| 9 | C (bridgehead) | +0.11 |

| 10 | H (on N1) | +0.20 |

| 11 | H (on C3) | +0.18 |

| 12 | H (on C5) | +0.17 |

| 13 | H (on C7) | +0.16 |

| 14 | F (on C4) | -0.30 |

| 15 | Cl (on C6) | -0.28 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies of reaction mechanisms involve the computational modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. These studies are instrumental in understanding the reactivity of a molecule and predicting the outcome of chemical reactions. For instance, Density Functional Theory (DFT) calculations are a key tool for modeling the geometries and energies of reactants, transition states, and products.

Specific theoretical studies on the reaction mechanisms and transition states of this compound are not extensively documented in the available literature. However, research on related indazole systems provides a framework for how such investigations would be conducted. For example, studies on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde have been explored, although these did not include a full theoretical analysis of the reaction mechanism.

In a broader context, DFT calculations have been successfully employed to investigate the transition states for regioselective alkylation of other substituted indazoles, such as methyl 5-bromo-1H-indazole-3-carboxylate. These computational approaches could similarly be applied to this compound to elucidate its reactivity in various chemical transformations. Such studies would involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products, providing detailed insights into the reaction's feasibility and selectivity.

Prediction of Interaction Sites with Biological Systems

The prediction of how a molecule like this compound might interact with biological systems, such as proteins or enzymes, is a critical aspect of computational medicinal chemistry. One of the key tools for this is the analysis of the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of potential sites for non-covalent interactions with biological macromolecules.

While a specific MEP analysis for this compound is not found in the reviewed literature, the general principles of MEP can be applied. The electronegative fluorine and chlorine atoms, as well as the nitrogen atoms of the indazole ring, would be expected to correspond to regions of negative electrostatic potential. These areas would be likely to engage in hydrogen bonding or other electrostatic interactions with electron-deficient sites on a biological target. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, would represent regions of positive electrostatic potential, making them potential hydrogen bond donors.

Molecular docking studies on related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, have demonstrated stable binding with enzymes like Leishmania trypanothione reductase through a network of hydrophobic and hydrophilic interactions. researchgate.net This indicates that the indazole scaffold can serve as a basis for designing molecules that interact with specific biological targets. A similar computational approach for this compound would involve docking the molecule into the active site of a target protein to predict its binding orientation and affinity, thus identifying the key interaction sites.

Mechanistic Insights into the Biological Activity of 6 Chloro 4 Fluoro 1h Indazole and Its Analogs

Modulation of Enzyme Activity

6-Chloro-4-fluoro-1H-indazole and its structural analogs have been investigated for their ability to modulate the activity of several key enzymes. This section will delve into the specific mechanisms of inhibition for different classes of enzymes, including kinases and peroxidases.

Inhibition of Lactoperoxidase (LPO)

Studies have been conducted on the inhibitory effects of various indazole derivatives on bovine milk lactoperoxidase (LPO), an enzyme with antimicrobial properties. nih.gov These studies provide direct insight into how halogenated indazoles, including those structurally related to this compound, interact with this enzyme.

Research on a series of halo-indazoles has shown that they can exhibit different types of inhibition against LPO. The determination of whether an inhibitor is competitive or noncompetitive is crucial for understanding its mechanism of action. A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. In contrast, a noncompetitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. nih.gov Studies on various halogenated indazoles have aimed to clarify these mechanisms. nih.gov

The position and nature of the halogen substituent on the indazole ring have a significant impact on the inhibitory potency against LPO. A study investigating a range of bromo-, chloro-, and fluoro-substituted indazoles revealed that all tested compounds displayed strong inhibitory effects on LPO activity, with Ki values ranging from 4.10 to 252.78 µM. nih.gov

The data from this study can be summarized in the following table, which includes the inhibition constants (Ki) for various halo-indazoles.

| Compound | Halogen and Position | Inhibition Constant (Ki) in µM |

| 4-Bromo-1H-indazole | 4-Bromo | Not specified in abstract |

| 6-Bromo-1H-indazole | 6-Bromo | Not specified in abstract |

| 7-Bromo-1H-indazole | 7-Bromo | Not specified in abstract |

| 4-chloro-1H-indazole | 4-Chloro | Not specified in abstract |

| 6-chloro-1H-indazole | 6-Chloro | Not specified in abstract |

| 7-chloro-1H-indazole | 7-Chloro | Not specified in abstract |

| 4-fluoro-1H-indazole | 4-Fluoro | Not specified in abstract |

| 6-fluoro-1H-indazole | 6-Fluoro | Not specified in abstract |

| 7-fluoro-1H-indazole | 7-Fluoro | Not specified in abstract |

| 1H-indazole (unsubstituted) | None | Not specified in abstract |

Note: While the source confirms the study of these compounds and the range of Ki values, the specific Ki for each compound is not provided in the abstract.

The variation in Ki values among these analogs indicates a clear structure-activity relationship. The position of the halogen atom influences how the inhibitor fits into the binding pocket of LPO, affecting its affinity. This suggests that the electronic and steric properties conferred by the halogen at different positions are critical determinants of the inhibitory effect.

Modulation of Other Enzymes (e.g., PAD4)

Protein Arginine Deiminase 4 (PAD4) is an enzyme that plays a critical role in the post-translational modification of proteins through a process called citrullination. nih.gov Dysregulation of PAD4 activity has been implicated in various diseases, including cancer and autoimmune disorders like rheumatoid arthritis. nih.gov Consequently, PAD4 has emerged as a significant therapeutic target.

Research into inhibitors of PAD4 has revealed that the indazole scaffold can be effectively utilized to achieve potent and selective inhibition. Structure-activity relationship (SAR) studies on haloacetamidine-based indazole analogs have demonstrated the importance of the position of halogen substituents on the indazole ring. For instance, the introduction of a chloro group at the 6-position of the indazole ring has been shown to enhance the inhibitory potency against PAD4. One study identified an inhibitor with a chloro substitution at this position that resulted in both increased potency against PAD4 and a twofold selectivity for PAD4 over the related enzyme PAD3.

| Compound Analogue | Substitution Position | Observed Effect on PAD4 Inhibition |

|---|---|---|

| Indazole with Chloro at C4 | Position 4 | Significant improvement in inhibitory activity |

| Indazole with Chloro at C5 | Position 5 | Significant improvement in inhibitory activity |

| Indazole with Chloro at C6 | Position 6 | Increased potency and 2-fold selectivity over PAD3 |

Cellular Pathway Interference

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Indazole derivatives have been investigated for their potential to induce apoptosis in cancer cells.

A study on a series of 1H-indazole-3-amine derivatives found that a specific compound, 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Further investigation revealed that this compound induced apoptosis in these cells in a dose-dependent manner. nih.gov The pro-apoptotic activity was confirmed by observing an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov

| Concentration of Compound 6o (μM) | Total Apoptosis Rate (%) |

|---|---|

| 0 (Control) | Not specified |

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

The biological effects of indazole analogs are often mediated through their modulation of key intracellular signaling pathways that control cell survival, proliferation, and death.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Certain 3-amino-1H-indazole derivatives have been synthesized and shown to possess antiproliferative activities by targeting this pathway.

The p53/MDM2 pathway is another crucial axis in cancer biology. The p53 protein is a tumor suppressor that can induce cell cycle arrest and apoptosis. nih.gov Its activity is tightly regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. nih.govnih.gov Inhibiting the interaction between p53 and MDM2 is a validated strategy for reactivating p53 function in cancer cells. Research has demonstrated that the indazole derivative 6o can interfere with this pathway. nih.gov Treatment of K562 cells with this compound led to an upregulation of p53 protein expression and a concomitant reduction in MDM2 protein expression, thereby disrupting the negative feedback loop and promoting apoptosis. nih.gov

| Protein | Effect of Compound 6o Treatment |

|---|---|

| p53 | Upregulated expression |

| MDM2 | Reduced expression |

Receptor Interactions

The estrogen receptor (ERα) is a key driver in the majority of breast cancers. nih.gov Endocrine therapies that target this receptor are a cornerstone of treatment, but resistance often develops. researchgate.netacs.org Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutics that not only block the receptor but also induce its degradation. researchgate.netacs.orgacs.org

The indazole scaffold has been successfully employed in the development of novel, orally bioavailable SERDs. nih.gov Structure-activity relationship studies on triphenylalkene scaffolds led to the identification of 1H-indazole derivatives as potent ERα degraders. nih.gov For example, the replacement of a phenol group with an indazole in certain molecular frameworks has led to compounds with improved metabolic stability and potent ERα degradation profiles. nih.gov These indazole-based SERDs have demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant models of breast cancer. nih.gov

| Compound Series | Key Structural Feature | Reported Activity |

|---|---|---|

| 1H-indazole derivatives based on triphenylalkene scaffold | Indazole core replacing a phenol | Potent ERα degradation; activity in tamoxifen-resistant models. nih.gov |

| Thieno[2,3-e]indazole derivatives | Fused indazole ring system | Potent ERα degradation and growth inhibition of MCF-7 cells. nih.gov |

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. Antagonists of the 5-HT3 receptor are widely used as antiemetic agents, particularly for chemotherapy-induced nausea.

The indazole nucleus is a key structural feature in several potent and selective 5-HT3 receptor antagonists. nih.gov For instance, granisetron, a well-established antiemetic, is an indazole-3-carboxamide derivative. nih.gov SAR studies have shown that modifications to the indazole ring and the carboxamide side chain can significantly impact binding affinity and selectivity for the 5-HT3 receptor. acs.org The development of these indazole-based antagonists has provided effective therapies for managing emesis. nih.gov

| Compound Name | Structural Class | Biological Activity |

|---|---|---|

| Granisetron (BRL 43694) | Indazole-3-carboxamide | Potent and selective 5-HT3 receptor antagonist. nih.gov |

| Various indazole derivatives | Indazole-3-carboxylic acid amides | Identified as potent 5-HT3 receptor antagonists. nih.gov |

CC-Chemokine Receptor 4 (CCR4) Antagonism

The indazole scaffold is a key structural feature in the development of antagonists for the CC-Chemokine Receptor 4 (CCR4), a protein implicated in inflammatory diseases. Research into a series of indazole arylsulfonamides has identified them as allosteric antagonists of human CCR4. acs.orgnih.gov These antagonists bind to an intracellular allosteric site on the receptor. acs.org

Structure-activity relationship (SAR) studies on these indazole analogs have revealed important determinants for their antagonist potency. While methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be potent, the effect of a fluorine atom at this position is not specifically detailed. nih.gov However, studies indicate that at the C6 position, only small substituent groups are tolerated, with these C6 analogues being preferred. nih.gov This suggests that the chloro group at the C6 position in this compound is consistent with the structural requirements for CCR4 antagonism observed in related compounds. nih.gov The most potent compounds in these series often feature N1 meta-substituted benzyl groups and a 5-chlorothiophene-2-sulfonamide as the N3-substituent. nih.gov One of the most potent analogues identified with high absorption was GSK2239633A, which has been selected for further development. acs.orgnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Indazole-based CCR4 Antagonists

| Position on Indazole Ring | Preferred Substituent Characteristics |

|---|---|

| C4 | Methoxy or hydroxyl groups showed higher potency. |

| C5 | Only small groups tolerated. |

| C6 | Small groups tolerated; C6 analogues were preferred. |

This table summarizes general SAR findings for a series of indazole arylsulfonamides as CCR4 antagonists. nih.gov

Antimicrobial Mechanisms

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities, including antimicrobial effects. nih.gov Derivatives of indazole have been explored for their potential as antibacterial, antifungal, and antiparasitic agents. nih.govnih.gov

Antibacterial Activity Across Various Strains

Halogenated indazole derivatives have shown promise as antibacterial agents. nih.gov For instance, a series of 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds demonstrated better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Another study on 2H-indazoles found that some derivatives displayed weak to modest activity against various Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov The introduction of halogen atoms into heterocyclic systems is a known strategy to enhance antimicrobial effects. researchgate.net While specific data for this compound is not available, the presence of both chloro and fluoro substituents suggests a potential for antibacterial activity based on the general findings for related halogenated indazoles.

Table 2: Antibacterial Activity of Selected Indazole Analogs

| Compound Class | Bacterial Strains | Activity Noted |

|---|---|---|

| 4-bromo-1H-indazole derivatives | S. epidermidis, S. pyogenes, Penicillin-resistant S. aureus | Potent activity, with some compounds showing significantly better inhibition than reference compounds like 3-methoxybenzamide. nih.gov |

This table presents findings from studies on indazole derivatives, not the specific subject compound.

Antifungal Activity

The indazole scaffold has also been incorporated into molecules designed as antifungal agents. nih.govnih.gov For example, certain 5-nitro-1H-indazole derivatives bearing sulfonamide and carbamate moieties have been reported as having dual antibacterial and antifungal properties. nih.gov A study on a series of 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles, which share halogenation patterns with the subject compound, reported antifungal activity against strains of Candida albicans. researchgate.net The key intermediates in this synthesis also exhibited remarkable effects against a panel of fungi with MIC values between 2 and 8 µg/mL. researchgate.net Although these compounds belong to a different heterocyclic class (benzothiazoles), the findings highlight the potential contribution of fluoro and chloro substitutions to antifungal activity.

Antiparasitic Activity (e.g., Antileishmanial, Antitrypanocidal)

Indazole derivatives have shown significant potential as antiparasitic agents, particularly against Leishmania species. nih.govnih.gov A study focused on 3-chloro-6-nitro-1H-indazole derivatives revealed their biological potency against three species of Leishmania: L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency was found to be dependent on the specific Leishmania species, with several derivatives showing strong to moderate activity against L. infantum. nih.gov Molecular docking studies suggested that these compounds may act by binding to the Leishmania trypanothione reductase (TryR) enzyme. nih.gov

Furthermore, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have demonstrated potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. nih.gov One compound from this series showed therapeutic efficacy comparable to amphotericin B in a murine model of cutaneous leishmaniasis. nih.gov These findings underscore the potential of the indazole scaffold in the development of new antileishmanial drugs.

Table 3: Antileishmanial Activity of Selected Indazole Analogs

| Compound Class | Leishmania Species | Key Findings |

|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum, L. tropica, L. major | Species-dependent activity; some derivatives showed strong inhibition of L. infantum. nih.gov |

This table presents findings from studies on indazole derivatives, not the specific subject compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 4 Fluoro 1h Indazole Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological profile of 6-Chloro-4-fluoro-1H-indazole derivatives is highly sensitive to the nature and position of various substituents. The existing halogen atoms at the 4- and 6-positions are themselves critical determinants of activity, and further modifications to the indazole ring system can lead to substantial changes in potency and selectivity.

The substitution of a fluorine atom at the 6-position of the 1H-indazole ring has been shown to improve both enzymatic activity and cellular potency in some series of kinase inhibitors. nih.gov This suggests that a halogen at this position can be beneficial for activity. While direct studies on the systematic replacement of the chloro group in this compound are limited, the known importance of this position in other indazole-based inhibitors underscores its likely role in defining the SAR of this compound class. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, the substituent at the 6-position was a key determinant of their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov

The fluorine atom at the 4-position is another critical feature. Fluorine's high electronegativity and small size can lead to favorable interactions with protein residues and influence the compound's metabolic stability. The strategic placement of fluorine can alter the pKa of nearby functional groups, thereby affecting binding affinity. Structure-activity relationship studies on other indazole series have indicated that substitutions at the 4-position play a crucial role in inhibitory activity. nih.gov

A systematic evaluation of the impact of halogen type and position would involve the synthesis and biological testing of analogs where the chloro and fluoro groups are moved to other positions on the indazole ring or replaced by other halogens (e.g., bromine, iodine). Such studies would provide a clearer understanding of the optimal halogen substitution pattern for a given biological target.

Table 1: Hypothetical Impact of Halogen Modifications on Biological Activity

| Compound | Modification from this compound | Predicted Impact on Activity/Selectivity | Rationale |

|---|---|---|---|

| Analog 1 | 6-Bromo-4-fluoro-1H-indazole | Potentially increased potency | Larger halogens can form stronger halogen bonds and increase lipophilicity. |

| Analog 2 | 4-Chloro-6-fluoro-1H-indazole | Altered selectivity and potency | The electronic and steric environment of the binding pocket would be different. |

| Analog 3 | 6-Chloro-4-bromo-1H-indazole | Altered selectivity and potency | Changes in halogen bonding capability and steric hindrance at the 4-position. |

| Analog 4 | 4,6-Difluoro-1H-indazole | Potentially altered potency and improved metabolic stability | Fluorine can block sites of metabolism and form strong interactions. |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these analogs of this compound were not available in the searched literature.

Beyond the foundational halogen substitutions, the introduction of other functional groups onto the this compound scaffold can dramatically modulate its biological activity. These groups can influence the compound's size, shape, polarity, and ability to form specific hydrogen bonds or hydrophobic interactions, thereby fine-tuning its affinity and selectivity for a target protein.

In various series of indazole derivatives, the introduction of small alkyl groups, such as a methyl group, has been shown to be beneficial for activity. For example, in a series of Rho-kinase inhibitors, the effect of benzyl substituents followed the order of CH3 > H > Br > OCH3 > F > NO2, CN, indicating a preference for a small, hydrophobic group. nih.gov

The addition of alkoxy groups like methoxy and ethoxy can also enhance activity. In one study of FGFR1 inhibitors, replacing a 3-methoxyphenyl group with a larger 3-ethoxyphenyl or 3-isopropoxyphenyl group led to an increase in potency. nih.gov This suggests that the size and nature of the alkoxy substituent can be optimized to fill a specific hydrophobic pocket in the target protein.

Amide and ketone functionalities are also frequently incorporated into indazole-based inhibitors. The amide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the protein backbone. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity, highlighting the importance of the amide linkage and the appended aryl group. nih.gov Similarly, novel methylketo derivatives of indazole have been explored as inhibitors of FGFR. nih.gov

The introduction of larger aryl groups can provide additional points of interaction and can be tailored to enhance selectivity. The nature and substitution pattern of these aryl rings are critical. For example, the presence of an additional fluorine atom on a phenyl ring led to a remarkable improvement in the activity of an FGFR1 inhibitor. nih.gov

Nitro groups, being strong electron-withdrawing groups, can significantly alter the electronic properties of the indazole ring and participate in specific interactions. In some indazole series, nitro substitution has been linked to enhanced biological activity. taylorandfrancis.com

Olefinic linkers can be used to introduce conformational rigidity and orient substituents in a specific manner to optimize binding.

Table 2: Influence of Various Substituents on the Activity of Indazole Derivatives

| Substituent Type | Example Group(s) | General Impact on SAR/SPR | Reference |

|---|---|---|---|

| Halogen | Fluoro, Chloro, Bromo | Modulates electronics, forms halogen bonds, can improve metabolic stability. | nih.gov |

| Alkyl | Methyl, Ethyl | Can provide beneficial hydrophobic interactions. | nih.gov |

| Alkoxy | Methoxy, Ethoxy | Can enhance potency by occupying hydrophobic pockets. | nih.gov |

| Amide | -CONH- | Acts as a hydrogen bond donor/acceptor, provides a point for further substitution. | nih.gov |

| Ketone | -CO-CH3 | Can act as a hydrogen bond acceptor. | nih.gov |

| Nitro | -NO2 | Strong electron-withdrawing group, can participate in specific interactions. | taylorandfrancis.com |

| Aryl | Phenyl, Substituted Phenyl | Provides extended points of interaction and can be modified to improve selectivity. | nih.gov |

Computational Approaches in SAR/SPR Analysis

Computational chemistry provides powerful tools to understand and predict the structure-activity and structure-property relationships of drug candidates, including derivatives of this compound. These methods can rationalize experimental findings at an atomic level and guide the design of new, more potent, and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical properties (descriptors) of the molecules with their observed activity, QSAR models can predict the activity of novel compounds and highlight the key structural features that are important for efficacy.

For indazole derivatives, QSAR studies have been successfully employed to guide the design of potent inhibitors for various targets. nih.gov These models can incorporate a wide range of descriptors, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. A robust QSAR model for a series of this compound derivatives could help in prioritizing the synthesis of analogs with the highest predicted potency.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is invaluable for understanding the binding mode of this compound derivatives at the atomic level. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and the amino acid residues in the protein's active site.

For indazole-based inhibitors, docking studies have been instrumental in elucidating their mechanism of action. For example, the docking of 1H-indazole derivatives into the active site of indoleamine 2,3-dioxygenase 1 (IDO1) revealed effective interactions with the heme ferrous ion and hydrophobic pockets, confirming the importance of the 1H-indazole scaffold as a key pharmacophore. nih.gov Similarly, docking studies of 3-carboxamide indazole derivatives with a renal cancer-related protein identified compounds with the highest binding energies. nih.gov For this compound derivatives, molecular docking could be used to predict how different substituents would affect the binding affinity and selectivity for a specific protein target.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding. nih.govdntb.gov.ua While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and the persistence of key interactions over a simulated timescale.

MD simulations have been used to study the stability of various indazole derivatives in the active sites of their target proteins. mdpi.com For a this compound derivative, an MD simulation could be performed on its complex with a target protein to evaluate the stability of the binding mode predicted by docking. This would involve analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the evolution of key intermolecular interactions over time. Such simulations can provide a more realistic and accurate assessment of the ligand's binding affinity and residence time. scilit.comajgreenchem.com

Identification of Key Pharmacophores and Structural Motifs for Desired Activities

Analysis of various kinase inhibitors incorporating the this compound core reveals several key pharmacophoric features and structural motifs that are consistently associated with potent biological activity. The indazole ring itself typically serves as a crucial hinge-binding motif, a common feature for many kinase inhibitors. The substituents at the 4- and 6-positions, along with modifications at the N1 and C3 positions of the indazole ring, play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties.

The 1H-indazole nucleus is a well-established pharmacophore that can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. rsc.org The nitrogen atom at the N2 position often acts as a hydrogen bond acceptor, while the N-H group at the N1 position can act as a hydrogen bond donor. The specific substitution pattern of 6-chloro and 4-fluoro on the benzene (B151609) portion of the indazole ring contributes to the electronic properties and binding interactions of the scaffold.

In the context of FGFR inhibitors, the indazole core has been identified as a key pharmacophore. nih.gov Structure-based drug design has led to the optimization of indazole-containing fragments that show significant inhibition of FGFR1-3. nih.govacs.org While not specifically detailing the 6-chloro-4-fluoro substitution, these studies underscore the importance of the indazole scaffold in achieving potent FGFR inhibition. For general indazole-based kinase inhibitors, substitutions at the 4 and 6 positions are known to be crucial for modulating activity. nih.gov

Derivatives of this compound have been utilized in the synthesis of substituted quinazoline and pyridopyrimidine compounds intended as KRAS inhibitors. google.com In these designs, the indazole moiety is typically attached to the core heterocyclic system, suggesting its role as a key recognition element for the target protein. Similarly, its use in the development of JAK and SYK inhibitors points to its versatility as a scaffold for targeting different kinase families. googleapis.com

The following interactive data table summarizes the inferred structure-activity relationships based on the analysis of patented compounds and related literature. The data highlights how different substituents on the this compound core are believed to influence kinase inhibition.

| Core Scaffold | Position of Substitution | Substituent/Motif | Presumed Role in Activity | Target Kinase Family (Example) |

|---|---|---|---|---|

| This compound | N1 | Connection to a larger heterocyclic system (e.g., quinazoline, pyrrolopyrazine) | Positions the molecule within the ATP binding site; can introduce additional interactions to enhance potency and selectivity. | KRAS, JAK, SYK |

| This compound | C3 | Amino groups or substituted amines | Can form additional hydrogen bonds and interact with specific residues in the kinase domain, contributing to selectivity. | FGFR |

| This compound | 4-Fluoro | Fluorine atom | Modulates the pKa of the indazole N-H, potentially enhancing hinge-binding interactions. Can also be involved in favorable electrostatic or hydrophobic interactions. | General Kinases |

| This compound | 6-Chloro | Chlorine atom | Occupies a hydrophobic pocket within the binding site, contributing to overall binding affinity. Its position can influence selectivity between different kinases. | General Kinases |

The key structural motifs for desired activity in derivatives of this compound can be summarized as follows:

The 1H-Indazole Core: This is the fundamental pharmacophore, acting as a scaffold and providing the necessary hydrogen bonding interactions with the kinase hinge region.

Halogenation at C4 and C6: The specific 4-fluoro and 6-chloro substitution pattern appears to be favorable for kinase inhibition, likely by optimizing the electronic and steric properties of the indazole ring for binding. The chlorine at the 6-position can occupy hydrophobic pockets, while the fluorine at the 4-position can modulate the electronic nature of the ring and participate in specific interactions.

Linkage from N1: In many patented examples, the N1 position of the indazole is used to link to larger, often heterocyclic, structures. This linkage is critical for orienting the molecule within the ATP binding cleft and for establishing further interactions that determine potency and selectivity.

Substitution at C3: The C3 position is another key point for modification. Introducing small, functional groups like amines can lead to additional hydrogen bonds or other specific interactions with the target kinase, further refining the activity profile of the compound.

Potential Therapeutic and Agro Chemical Applications Derived from 6 Chloro 4 Fluoro 1h Indazole Research

Oncology Research and Development

The indazole core is a well-established pharmacophore in the design of anti-cancer drugs, with several approved medications, such as Pazopanib and Niraparib, featuring this moiety. nih.gov Derivatives of 6-Chloro-4-fluoro-1H-indazole are being actively investigated for their potential to yield a new generation of oncology therapeutics.

Development of Anti-Cancer Agents

The development of novel anti-cancer agents with high efficacy and low toxicity remains a critical goal in medicinal chemistry. nih.gov The indazole nucleus is a key component in many synthetic compounds that possess a broad spectrum of pharmacological activities, including potent antitumor effects. nih.gov Halogenated indazole derivatives, in particular, are of significant interest due to their ability to inhibit key kinases involved in cell cycle regulation and cancer progression. tandfonline.com Research has demonstrated that structural modifications on the indazole ring, including the introduction of chloro and fluoro groups, can lead to compounds with potent growth inhibitory activity against various cancer cell lines. nih.gov The structural flexibility of the indazole scaffold allows for the synthesis of diverse derivatives aimed at overcoming drug resistance, a major challenge in chemotherapy. mdpi.com

Targeting Specific Cancer Cell Lines (e.g., A549, K562, PC-3, Hep-G2, MCF7)

Derivatives built upon substituted indazole scaffolds have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with specific anti-proliferative profiles. For instance, various 1H-indazole derivatives have shown significant inhibitory effects against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2) cancer cell lines. nih.gov Similarly, indazol-pyrimidine hybrids have demonstrated potent cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cells. mdpi.com The data from these in-vitro screenings, often presented as IC50 values (the concentration required to inhibit 50% of cell growth), are vital for guiding the structure-activity relationship (SAR) studies needed for further drug development.

Below are tables summarizing the cytotoxic activity (IC50) of various indazole derivatives against key cancer cell lines.

| Compound Type | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Source |

|---|---|---|---|

| Indazol-Pyrimidine Hybrid (5f) | 3.628 | 1.858 | mdpi.com |

| Indazol-Pyrimidine Hybrid (4a) | >50 | 4.08 | mdpi.com |

| Indazol-Pyrimidine Hybrid (4c) | >50 | 2.73 | mdpi.com |

| Compound Type | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) | Source |

|---|---|---|---|---|

| Piperazine-Indazole Derivative (6o) | 5.15 | >50 | >50 | nih.gov |

| Piperazine-Indazole Derivative (6q) | 9.56 | >50 | >50 | nih.gov |

Inhibitors of Tyrosine Kinases (FGFR, EGFR, TTK)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold is particularly effective as a "hinge-binding" fragment for various kinases. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in numerous cancers. Research into 1H-indazol-3-amine derivatives has shown that substitutions on the indazole ring are critical for activity. Specifically, the presence of a fluorine substitution at the 6-position of the indazole core resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2. nih.gov Further studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives also identified potent FGFR inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Structure-guided design has led to the synthesis of 1H-indazole derivatives that show strong potency against both wild-type EGFR and the resistant T790M mutant. nih.gov

Threonine and Tyrosine Kinase (TTK): Also known as Monopolar Spindle 1 (MPS1) kinase, TTK is a potential therapeutic target for various malignancies. nih.gov The development of small molecules that block TTK activity is an active area of research, and heterocyclic scaffolds like indazole are explored for this purpose.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are essential for DNA repair. mdpi.com Inhibiting PARP is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors. Notably, Niraparib, an FDA-approved drug for ovarian, fallopian tube, and peritoneal cancers, is a potent PARP1 and PARP2 inhibitor that features a 1H-indazole core. nih.govmdpi.com While specific research on this compound as a PARP inhibitor is not yet prominent, the proven success of the indazole scaffold in a clinically approved PARP inhibitor suggests that derivatives of this compound represent a promising area for future investigation. nih.gov

Neuroscience and Neurological Disorder Research

The application of indazole derivatives extends beyond oncology into the field of neuroscience. These compounds are being investigated for their potential to treat complex neurodegenerative disorders. nih.gov Research has pointed to the development of indazole derivatives for conditions such as Parkinson's and Alzheimer's disease. nih.govnih.gov

One study highlighted that an indazole derivative, 6-amino-1-methyl-indazole (AMI), exerts a neuroprotective effect in models of Parkinson's disease. AMI was found to preserve dopaminergic neurons and improve behavioral symptoms by inhibiting the hyperphosphorylation of the tau protein. nih.gov In the context of Alzheimer's disease, which is characterized by a decline in the neurotransmitter acetylcholine, indazole derivatives have been synthesized and explored as selective inhibitors of butyrylcholinesterase (BChE), an enzyme that breaks down acetylcholine. researchgate.netmonash.edu A synthesized indazole derivative demonstrated potent and selective BChE inhibitory activity and showed the ability to permeate the blood-brain barrier in an in-vitro model, a critical property for drugs targeting the central nervous system. researchgate.netmonash.edu

Inflammatory and Immunological Disorder Research

Indazole derivatives possess a wide range of pharmacological activities, including significant anti-inflammatory and immunomodulatory properties. nih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which has an indazole structure, is used for its analgesic and anti-edema properties. nih.gov

Modern research focuses on more targeted mechanisms. For example, a series of 3-(indol-5-yl)-indazoles were found to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophages. tandfonline.com Structure-activity relationship studies revealed that halogen substitutions on the benzamide portion of these molecules were crucial for their anti-inflammatory effect. tandfonline.com

In the field of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are important immune checkpoint targets that are overexpressed in many cancers to create an immunosuppressive environment. researchgate.net A series of 4,6-disubstituted-1H-indazole derivatives have been synthesized and identified as potent dual inhibitors of both IDO1 and TDO. researchgate.net One such derivative demonstrated significant in vivo antitumor activity in a mouse model, suggesting that this class of compounds has the potential to act as immune-chemotherapeutic agents. nih.gov

Antimicrobial and Antiparasitic Agent Development